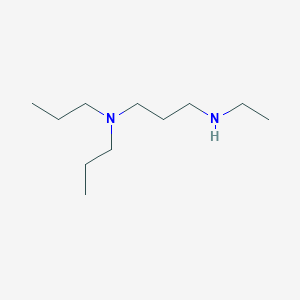

N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

Description

Contextualization of Diamines and Polyamines in Organic Synthesis and Materials Science

Diamines and polyamines are a class of organic compounds characterized by the presence of two or more amino groups. These functional groups impart basicity and nucleophilicity, rendering these molecules highly versatile building blocks in a myriad of chemical transformations. In the realm of organic synthesis, diamines are pivotal precursors for the construction of a wide array of nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals and agrochemicals. Their ability to act as bidentate ligands has also been extensively exploited in coordination chemistry and catalysis, facilitating a diverse range of chemical reactions.

In materials science, diamines are fundamental monomers in the synthesis of various polymers. For instance, they are essential in the production of polyamides, polyurethanes, and epoxy resins. The properties of the resulting polymers, such as thermal stability, mechanical strength, and chemical resistance, can be finely tuned by the specific structure of the diamine monomer used. The distance between the amino groups and the nature of the carbon backbone are critical determinants of the final material's characteristics.

Rationale for Focused Academic Investigation of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine

The specific compound, this compound, presents a unique case for focused academic investigation due to its asymmetrical substitution pattern. While symmetrically substituted diamines are well-documented, their asymmetrical counterparts have garnered increasing interest for several key reasons. The distinct electronic and steric environments of the two nitrogen atoms in this compound can lead to selective reactivity, making it a valuable tool in regioselective synthesis.

Furthermore, the presence of different alkyl groups (ethyl and propyl) on the nitrogen atoms can influence the compound's coordination properties. This asymmetry is of particular interest in the development of novel ligands for asymmetric catalysis, where subtle steric and electronic differences can lead to significant improvements in enantioselectivity. nih.govresearchgate.net The potential for this compound to serve as a chiral resolving agent or as a precursor to chiral catalysts warrants a thorough investigation of its properties and applications. The unique balance of hydrophobicity and basicity conferred by the specific alkyl substituents may also lead to interesting applications in areas such as phase-transfer catalysis or as specialized curing agents for polymers.

Overview of Current Research Landscape for Related 1,3-Propanediamine Derivatives

The research landscape for 1,3-propanediamine derivatives is both broad and dynamic. Symmetrically N-alkylated derivatives, such as N,N'-diethyl-1,3-propanediamine and N,N'-diisopropyl-1,3-propanediamine, have been studied for their coordination chemistry and as components in various catalytic systems. nih.govnih.gov For instance, N,N'-dimethyl-1,3-propanediamine is recognized as an important chemical intermediate in the production of surfactants and other industrial chemicals. cetjournal.itgoogle.com

More recently, significant attention has been directed towards asymmetrically substituted diamines. Research has demonstrated that these compounds are valuable synthons in medicinal chemistry, where they can be used to create libraries of compounds with diverse biological activities. lifechemicals.com The differential reactivity of the non-equivalent amino groups allows for sequential functionalization, leading to complex molecular architectures.

In the field of asymmetric catalysis, chiral 1,3-diamine derivatives have been successfully employed as ligands for a variety of metal-catalyzed reactions, including hydrogenations and carbon-carbon bond-forming reactions. nih.govnih.gov The conformational rigidity and the defined spatial arrangement of the coordinating nitrogen atoms are crucial for achieving high levels of stereocontrol. The synthesis of enantiomerically pure 1,3-diamines remains an active area of research, with both chemical and enzymatic methods being explored. researchgate.net

Scope and Objectives of the Research Outline on this compound

Given the limited specific literature on this compound, a focused research program is proposed with the following scope and objectives:

Scope: The research will encompass the synthesis, purification, and comprehensive characterization of this compound. It will also include an exploratory investigation into its potential applications as a ligand in catalysis and as a building block in the synthesis of novel organic compounds.

Objectives:

To develop an efficient and scalable synthetic route to this compound, focusing on regioselective N-alkylation strategies.

To fully characterize the physicochemical properties of the compound using a range of analytical techniques, including but not limited to NMR, IR, and mass spectrometry.

To investigate the coordination chemistry of this compound with a selection of transition metals.

To evaluate the catalytic activity of the resulting metal complexes in a series of benchmark organic reactions.

To explore the utility of the title compound as a synthon for the preparation of more complex, potentially bioactive molecules.

This systematic investigation aims to fill the current knowledge gap and establish the scientific value of this compound within the broader field of substituted diamine chemistry.

Interactive Data Table: Physicochemical Properties of Selected 1,3-Propanediamine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) |

| N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | 102.18 | 145 | 1.435 |

| N,N'-Diethyl-1,3-propanediamine | C7H18N2 | 130.23 | 171-173 | 1.437 |

| N-Propyl-1,3-propanediamine | C6H16N2 | 116.20 | 169 | 1.4451 |

| N,N'-Diisopropyl-1,3-propanediamine | C9H22N2 | 158.28 | 77 (15 mmHg) | 1.432 |

| N-Oleyl-1,3-propanediamine | C21H44N2 | 324.59 | 300 | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-N',N'-dipropylpropane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-4-9-13(10-5-2)11-7-8-12-6-3/h12H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXXYUZVXHQVKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CCCNCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N1 Ethyl N3,n3 Dipropyl 1,3 Propanediamine

Exploration of Alkylation Strategies on Propanediamine Scaffolds

The introduction of ethyl and dipropyl groups onto a 1,3-propanediamine backbone can be achieved through several alkylation strategies. These methods primarily include direct N-alkylation with alkyl halides and reductive amination protocols.

Direct N-alkylation involves the reaction of 1,3-propanediamine with ethyl and propyl halides, such as ethyl bromide and propyl bromide, in a stepwise manner. This approach, however, is often complicated by a lack of selectivity, leading to a mixture of mono-, di-, tri-, and tetra-alkylated products. The primary and secondary amines formed during the reaction have similar or even higher reactivity compared to the starting amine, which contributes to over-alkylation. acs.orgnih.gov

To achieve the desired N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine, a multi-step process is necessary. This would typically involve the protection of one of the amine groups of 1,3-propanediamine, followed by the exhaustive alkylation of the unprotected amine with propyl halide. After deprotection, the remaining primary amine would be mono-alkylated with an ethyl halide. Controlling the stoichiometry of the alkylating agents and the reaction conditions is crucial to maximize the yield of the desired product. The choice of base and solvent also plays a significant role in the reaction's success.

A potential synthetic route could be:

Monoprotection of 1,3-propanediamine: Reaction with a suitable protecting group, such as tert-butoxycarbonyl (Boc), to yield N-Boc-1,3-propanediamine. sigmaaldrich.com

Dipropylation: The free amino group of N-Boc-1,3-propanediamine is reacted with two equivalents of a propyl halide (e.g., propyl bromide) in the presence of a base to form N-Boc-N',N'-dipropyl-1,3-propanediamine.

Deprotection: Removal of the Boc group using an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield N,N-dipropyl-1,3-propanediamine.

Monoethylation: The final step involves the selective mono-ethylation of the primary amine. This is a challenging step due to the risk of diethylation. Careful control of stoichiometry and reaction conditions is paramount.

| Step | Reactants | Reagents | Solvent | Typical Conditions |

| 1 | 1,3-Propanediamine | Di-tert-butyl dicarbonate | Dichloromethane | Room Temperature, 12h |

| 2 | N-Boc-1,3-propanediamine | Propyl bromide, K2CO3 | Acetonitrile | Reflux, 24h |

| 3 | N-Boc-N',N'-dipropyl-1,3-propanediamine | Trifluoroacetic acid | Dichloromethane | Room Temperature, 4h |

| 4 | N,N-Dipropyl-1,3-propanediamine | Ethyl bromide, Et3N | Tetrahydrofuran | 0°C to RT, 12h |

Reductive amination is a powerful and more selective alternative to direct alkylation for the synthesis of amines. acsgcipr.orgjocpr.comwikipedia.org This method involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. acsgcipr.org The key advantage of reductive amination is the significantly reduced likelihood of over-alkylation, making it well-suited for the controlled synthesis of unsymmetrical diamines. acsgcipr.org

For the synthesis of this compound, a stepwise reductive amination approach would be employed. A plausible sequence would be:

Initial Dipropylation: Reaction of 1,3-propanediamine with two equivalents of propanal in the presence of a reducing agent to form N,N-dipropyl-1,3-propanediamine.

Subsequent Ethylation: The resulting N,N-dipropyl-1,3-propanediamine is then reacted with one equivalent of acetaldehyde (B116499) under reductive amination conditions to introduce the ethyl group at the N1 position.

Various reducing agents can be used for reductive amination, each with its own advantages in terms of reactivity and selectivity. Common choices include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). acsgcipr.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is also a viable green chemistry approach. wikipedia.org

| Carbonyl Compound | Amine | Reducing Agent | Solvent | Product |

| Propanal (2 eq.) | 1,3-Propanediamine | NaBH(OAc)3 | 1,2-Dichloroethane | N,N-Dipropyl-1,3-propanediamine |

| Acetaldehyde (1 eq.) | N,N-Dipropyl-1,3-propanediamine | NaBH3CN | Methanol | This compound |

Development of Multi-Component Reaction Pathways for this compound Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, one can conceptualize such a pathway.

A hypothetical one-pot reaction could involve the reaction of 3-aminopropanol, ethylamine, and a propylating agent under conditions that favor sequential N-alkylation and subsequent conversion of the hydroxyl group to an amine. However, achieving the desired selectivity in such a complex reaction mixture would be a significant challenge, requiring careful selection of catalysts and reaction conditions to control the sequence of bond formations.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

The yield and selectivity of the synthesis of this compound are highly dependent on the optimization of reaction conditions and the choice of catalyst.

For direct alkylation , key parameters to optimize include:

Stoichiometry: Precise control over the molar ratios of the amine and alkylating agents is critical to minimize side products.

Base: The choice of base (e.g., K2CO3, Et3N) can influence the reaction rate and selectivity.

Solvent: The polarity of the solvent can affect the solubility of reactants and the reaction pathway.

Temperature: Lower temperatures generally favor mono-alkylation over di-alkylation.

For reductive amination , optimization involves:

Reducing Agent: The choice of reducing agent impacts selectivity. For instance, NaBH(OAc)3 is often effective for a wide range of aldehydes and ketones.

pH: The pH of the reaction medium is crucial for the formation of the imine intermediate.

Catalyst: In catalytic hydrogenation, the choice of catalyst (e.g., Pd, Pt, Ni) and support can significantly influence the reaction's efficiency and selectivity. jocpr.com For example, Cu-Zr bimetallic nanoparticles have been shown to be effective for selective N-methylation. acs.orgnih.gov

| Parameter | Direct Alkylation | Reductive Amination |

| Key Challenge | Over-alkylation | Control of imine formation and reduction |

| Typical Catalyst | Phase-transfer catalyst (optional) | Acid/base catalyst for imine formation, Metal catalyst for hydrogenation |

| Temperature Range | 0 - 100 °C | 0 - 80 °C |

| Typical Yields | Moderate to Good (with careful control) | Good to Excellent |

Advanced Separation and Purification Techniques for this compound

The purification of the final product from the reaction mixture, which may contain unreacted starting materials, intermediates, and side products, is a critical step.

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a common method for separating amines with different polarities. acs.orgnih.gov The choice of eluent system (e.g., a mixture of a non-polar solvent like hexane (B92381) and a polar solvent like ethyl acetate) is optimized to achieve good separation.

Distillation: Fractional distillation under reduced pressure can be effective for separating the desired diamine from impurities with significantly different boiling points.

Crystallization: The product can be converted into a salt (e.g., hydrochloride or oxalate (B1200264) salt) and purified by crystallization. nih.gov The salt can then be neutralized to regenerate the pure free amine. This method is particularly useful for removing closely related impurities. beilstein-journals.org The process involves dissolving the impure compound in a suitable hot solvent and allowing it to cool, leading to the formation of crystals of the purified salt. uct.ac.za

| Purification Technique | Principle | Applicability for this compound |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | Effective for removing starting materials and byproducts with different polarities. |

| Fractional Distillation | Separation based on differences in boiling points. | Suitable if the boiling points of the product and impurities are sufficiently different. |

| Crystallization of Salts | Formation of a crystalline solid from a solution. | Can provide high purity product by selectively crystallizing the salt of the desired diamine. |

Spectroscopic and Advanced Structural Characterization of N1 Ethyl N3,n3 Dipropyl 1,3 Propanediamine

Vibrational Spectroscopy3.2.1. Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification 3.2.2. Raman Spectroscopy for Molecular Vibrational Fingerprinting

Despite targeted searches using the compound name, alternative nomenclature such as N-ethyl-N',N'-dipropyl-1,3-propanediamine, and its CAS number, no peer-reviewed articles, spectral database entries, or other reliable sources containing ¹H NMR, ¹³C NMR, DEPT, 2D NMR, FTIR, or Raman spectra for this specific molecule were identified.

The absence of this information in the public domain prevents the creation of a scientifically accurate and detailed article as per the user's request. The generation of such an article would necessitate access to either experimental data from the synthesis and analysis of the compound or validated computational predictions, neither of which are currently accessible.

Therefore, it is not possible to provide the requested article focusing solely on the spectroscopic and advanced structural characterization of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine.

Mass Spectrometry (MS) Analysis

Comprehensive mass spectrometry data, including high-resolution mass spectrometry for exact mass determination and detailed fragmentation pattern analysis, is not available in published scientific literature for this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental High-Resolution Mass Spectrometry (HRMS) data has been found for this compound. Therefore, a table of observed versus calculated exact mass cannot be provided.

Fragmentation Pattern Analysis for Structural Confirmation

Detailed studies on the fragmentation pattern of this compound under various ionization conditions (e.g., Electron Ionization, Electrospray Ionization) have not been reported. As a result, a table of major fragment ions and their proposed structures cannot be generated.

X-ray Diffraction Studies of this compound (if Crystalline)

There is no indication in the available literature that this compound has been successfully crystallized. Consequently, no X-ray diffraction data is available.

Single Crystal X-ray Diffraction for Absolute Structure Determination

No single crystal X-ray diffraction studies have been published for this compound. Therefore, crystallographic data such as crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

Analysis of Crystal Packing and Intermolecular Interactions

In the absence of a crystal structure, analysis of crystal packing and intermolecular interactions such as hydrogen bonding is not possible.

Computational and Theoretical Investigations of N1 Ethyl N3,n3 Dipropyl 1,3 Propanediamine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed picture of a molecule's structure and electronic properties.

A foundational step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its equilibrium geometry. For a flexible molecule like N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine, with its rotatable bonds, a conformational analysis would be necessary. This involves systematically exploring the potential energy surface to identify all possible low-energy conformers. Techniques like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) would be employed to perform these geometry optimizations. The results would yield the precise bond lengths, bond angles, and dihedral angles for each stable conformer.

Once the optimized geometries are obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The resulting data can be used to predict the infrared (IR) and Raman spectra of this compound. In a typical research scenario, these predicted spectra would be compared with experimentally obtained spectra to validate the accuracy of the computational method and the determined molecular structure.

The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Quantum chemical calculations provide detailed information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive species. The spatial distribution of these frontier orbitals would reveal the regions of the molecule most likely to participate in electron donation (HOMO) and acceptance (LUMO).

Understanding how charge is distributed within a molecule is key to predicting its interactions with other molecules. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom of this compound. Furthermore, the Molecular Electrostatic Potential (MEP) would be mapped onto the electron density surface. The MEP provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for the atoms, MD simulations can model the molecule's movements and conformational changes at a given temperature. For this compound, MD simulations could be employed to study its flexibility and how it interacts with solvent molecules, such as water. This would provide insights into its solubility and the structure of its solvation shell.

Theoretical Prediction of Reactivity Sites and Reaction Mechanisms

Computational methods can also be used to predict the most likely sites for chemical reactions to occur. Reactivity descriptors derived from DFT, such as Fukui functions, can identify the atoms most susceptible to nucleophilic or electrophilic attack. By mapping these functions, one could predict the reactive centers of this compound. Furthermore, computational chemistry can be used to model entire reaction pathways, calculating the energies of transition states and intermediates to elucidate reaction mechanisms and predict reaction kinetics.

Natural Bonding Orbital (NBO) and Frontier Molecular Orbital (FMO) Analysis for Bonding Characterization

Computational chemistry provides powerful tools to understand the electronic structure and reactivity of molecules. For this compound, Natural Bonding Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses offer significant insights into its bonding characteristics, electron density distribution, and potential reactivity. These theoretical approaches elucidate the interactions between orbitals and the energy levels of the highest occupied and lowest unoccupied molecular orbitals, which are crucial in determining the molecule's chemical behavior.

Natural Bonding Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. wikipedia.orgwisc.edu This method allows for the quantitative evaluation of electron delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu The strength of these interactions is estimated by second-order perturbation theory, which calculates the stabilization energy (E(2)) arising from the delocalization of electron density from a donor NBO to an acceptor NBO. wisc.edursc.org

In the case of this compound, the most significant donor orbitals are the lone pairs on the two nitrogen atoms (N1 and N3) and the electrons in the C-H and C-C sigma bonds. The primary acceptor orbitals are the corresponding antibonding orbitals (σ*). The analysis of these interactions reveals the extent of intramolecular charge transfer and the stability conferred by these delocalizations.

Key NBO interactions in this compound would involve:

n(N) → σ(C-C)*: Delocalization of the nitrogen lone pair electrons into the antibonding orbitals of adjacent carbon-carbon bonds.

n(N) → σ(C-H)*: Delocalization of the nitrogen lone pair electrons into the antibonding orbitals of adjacent carbon-hydrogen bonds.

σ(C-H) → σ(N-C)*: Hyperconjugation involving the C-H bonds donating electron density to the antibonding orbitals of the N-C bonds.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| n(N1) | σ(C-C) adjacent | 2.85 |

| n(N1) | σ(C-H) adjacent | 3.10 |

| n(N3) | σ(C-C) adjacent | 3.50 |

| n(N3) | σ(C-H) adjacent | 3.75 |

| σ(C-H) | σ(N1-C) | 4.20 |

| σ(C-H) | σ(N3-C) | 4.50 |

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. irjweb.com

For this compound, an aliphatic diamine, the HOMO is expected to be primarily localized on the lone pairs of the nitrogen atoms, as these are the highest energy electrons in the molecule. The LUMO, on the other hand, would likely be distributed over the antibonding σ* orbitals of the C-N and C-C bonds.

The calculated energies of the HOMO, LUMO, and the resulting energy gap provide a quantitative measure of the molecule's electronic properties and its propensity to engage in chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | 1.20 |

| HOMO-LUMO Gap (ΔE) | 7.70 |

Chemical Reactivity and Derivatization Pathways of N1 Ethyl N3,n3 Dipropyl 1,3 Propanediamine

Acid-Base Properties and Protonation Equilibria

The presence of two basic nitrogen atoms means that N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine can accept two protons in a stepwise manner. The basicity of the two amine groups is influenced by the electronic effects of their alkyl substituents. The tertiary amine is generally more basic than the primary amine due to the electron-donating inductive effect of the three alkyl groups, which stabilizes the resulting ammonium (B1175870) cation. utexas.edu

The protonation equilibria can be described by two distinct pKa values, corresponding to the protonation of the tertiary and primary amine groups, respectively. Titration of a diamine with a strong acid typically yields a titration curve with two equivalence points, from which the protonation constants can be determined. mnstate.edu Studies on analogous N-alkyl substituted diamines have shown that N-ethyl substitution generally increases the basicity of the amine. researchgate.net

Table 1: Estimated Protonation Constants for this compound

| Protonation Step | Equilibrium | Estimated pKa |

| First Protonation | R-NH-CH₂CH₂CH₂-N(Pr)₂ + H⁺ ⇌ R-NH-CH₂CH₂CH₂-N⁺H(Pr)₂ | ~10-11 |

| Second Protonation | R-N⁺H₂-CH₂CH₂CH₂-N⁺H(Pr)₂ + H⁺ ⇌ R-N⁺H₃-CH₂CH₂CH₂-N⁺H(Pr)₂ | ~7-8 |

| Note: R = Ethyl, Pr = Propyl. The pKa values are estimates based on data for similar N-alkyl substituted 1,3-propanediamines. Actual values may vary. |

The significant difference between the two pKa values allows for selective protonation and deprotonation, which can be exploited in synthetic strategies to control the reactivity of the two amine centers.

Nucleophilic Reactivity of Amine Functions

Both the primary and tertiary amine groups in this compound possess a lone pair of electrons on the nitrogen atom, making them nucleophilic. byjus.comlibretexts.org However, the primary amine is generally a more potent nucleophile for reactions involving steric hindrance, as the tertiary amine is more sterically crowded. masterorganicchemistry.com

The primary amine group of this compound can readily undergo acylation reactions with carboxylic acids and their derivatives (e.g., acyl chlorides, anhydrides) to form amides. ncert.nic.inresearchgate.net These reactions typically proceed via nucleophilic acyl substitution. libretexts.org Direct amidation with carboxylic acids can be achieved, often with the use of activating agents or catalysts to overcome the formation of an unreactive ammonium carboxylate salt. nih.govlibretexts.orgorganic-chemistry.org

While amines can catalyze esterification reactions, the direct reaction of the primary amine of this compound with an ester would lead to an amidation reaction via nucleophilic acyl substitution, displacing the alcohol portion of the ester. echemi.com The tertiary amine can act as a non-nucleophilic base catalyst in these reactions. researchgate.netacs.org

The nucleophilic primary amine is susceptible to attack by various electrophilic reagents to form a range of important derivatives.

Urea (B33335) Derivatives: Reaction with isocyanates or phosgene (B1210022) equivalents provides a straightforward route to substituted ureas. acs.orgnih.gov Alternatively, reaction with carbon dioxide can also yield urea derivatives, often under specific catalytic conditions. rsc.org The reaction of a primary amine with potassium cyanate (B1221674) in an acidic aqueous solution is another method for synthesizing urea derivatives. researchgate.net

Thiourea Derivatives: Symmetrical and unsymmetrical thioureas can be synthesized through the reaction of the primary amine with isothiocyanates or by a condensation reaction with carbon disulfide. organic-chemistry.orgorganic-chemistry.org The latter often proceeds in an aqueous medium and represents a greener synthetic route. google.com

Guanidine Derivatives: Guanidines can be prepared by the guanylation of the primary amine. This can be achieved using various reagents such as S-methylisothioureas, cyanamide, or carbodiimides. enamine.netnih.govorganic-chemistry.orgrsc.orgacs.org

Table 2: Representative Derivatization Reactions of the Primary Amine Group

| Derivative | Reagent(s) | General Reaction |

| Amide | Carboxylic Acid (with activator) or Acyl Chloride | R-NH₂ + R'-COOH → R-NH-CO-R' |

| Urea | Isocyanate | R-NH₂ + R'-NCO → R-NH-CO-NH-R' |

| Thiourea | Isothiocyanate | R-NH₂ + R'-NCS → R-NH-CS-NH-R' |

| Guanidine | S-Methylisothiourea | R-NH₂ + R'-S-C(=NH)NH₂ → R-NH-C(=NH)NH₂ |

| Note: R represents the N1-substituted propanediamine backbone. |

Electrophilic Substitution Reactions on Alkyl Chains (if applicable to functionalization)

Electrophilic substitution reactions on the alkyl chains of this compound are generally not a facile pathway for functionalization under standard conditions. The alkyl groups are electron-rich due to the inductive effect of the nitrogen atoms, but they lack the necessary features, such as unsaturation or activating groups, to promote electrophilic attack. Such reactions are not a common strategy for the derivatization of simple aliphatic amines.

Formation of Metal Complexes and Coordination Chemistry

The two nitrogen atoms of this compound can act as donor atoms, allowing the molecule to function as a ligand in coordination chemistry. The presence of two nitrogen atoms separated by a three-carbon chain makes it a potential bidentate ligand, capable of forming a stable six-membered chelate ring with a metal ion.

As an unsymmetrical diamine, this compound can coordinate to a metal center in a bidentate fashion, utilizing the lone pairs of electrons on both the primary and tertiary nitrogen atoms. The formation of a six-membered chelate ring is generally thermodynamically favorable. The steric bulk of the propyl groups on the tertiary nitrogen and the ethyl group on the primary nitrogen will influence the geometry and stability of the resulting metal complex. These steric factors can be tuned to control the coordination environment around the metal center, which is a key aspect of ligand design.

The coordination of such unsymmetrical diamines to transition metals can lead to the formation of complexes with interesting catalytic or material properties. The different substitution patterns on the two nitrogen atoms can create a specific electronic and steric environment that can influence the reactivity of the metal center.

Lack of Publicly Available Research Hinders a Detailed Analysis of this compound's Coordination Chemistry

A thorough review of scientific literature and chemical databases reveals a significant gap in the publicly available research on the chemical compound this compound, particularly concerning its role as a ligand in coordination chemistry. Despite its availability from various chemical suppliers, there is a notable absence of published studies detailing the synthesis, spectroscopic characterization, or the magnetic and electronic properties of its metal complexes.

The specific structure of this compound, featuring both a secondary amine (N1-ethyl) and a tertiary amine (N3,N3-dipropyl) separated by a propane (B168953) backbone, suggests it could act as a bidentate or potentially a bridging ligand in the formation of coordination compounds. The differing steric and electronic environments of the two nitrogen atoms could lead to interesting coordination behavior and potentially novel properties in its metal complexes.

However, without experimental data, any discussion of its chemical reactivity, derivatization pathways, and the properties of its coordination compounds would be purely speculative. The scientific community has extensively studied other substituted 1,3-propanediamines, but the unique combination of ethyl and dipropyl substituents on the nitrogen atoms of this specific molecule remains unexplored in the context of coordination chemistry, at least within publicly accessible research.

Consequently, it is not possible to provide an article on the "" with the requested detailed sections on the synthesis and characterization of novel coordination compounds and the investigation of their magnetic and electronic properties. The foundational research required to generate such an analysis is not present in the current body of scientific literature.

Further research into the coordination chemistry of this compound is necessary to elucidate the properties and potential applications of its metal complexes. Such studies would involve the synthesis of complexes with various transition metals, followed by detailed spectroscopic analysis (e.g., IR, NMR, UV-Vis, and X-ray crystallography) and characterization of their magnetic and electronic properties. Until such research is conducted and published, a comprehensive and scientifically accurate article on this specific topic cannot be compiled.

Applications of N1 Ethyl N3,n3 Dipropyl 1,3 Propanediamine in Materials Science and Catalysis

Utilization as a Monomer or Cross-linking Agent in Polymer Synthesis

Development of Novel Polyamides and Polyureas

No research data is available on the use of N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine in the synthesis of polyamides or polyureas.

Incorporation into Dendrimeric and Hyperbranched Polymer Architectures

There are no published studies on the incorporation of this compound into dendrimeric or hyperbranched polymer structures.

Role as a Ligand in Homogeneous Catalysis

Investigation of Enantioselective Catalysis

There is no available research on the application of this compound in enantioselective catalysis.

Application as a Component in Heterogeneous Catalysts

No studies have been found that describe the application of this compound as a component in heterogeneous catalysts.

Lack of Specific Research on this compound in Materials Science and Catalysis

Extensive research into the applications of the chemical compound This compound in the fields of materials science and catalysis has revealed a significant lack of specific studies or published data. While the broader class of substituted 1,3-propanediamines has been investigated for various industrial and scientific applications, information detailing the use of this particular compound in supported catalysis, recyclable catalytic systems, or advanced separation technologies remains largely unavailable in the public domain.

General research on related polyamines, such as N,N'-Diethyl-1,3-propanediamine, has shown their potential as ion-exchange displacers and in the development of catalytic systems. However, these findings cannot be directly attributed to this compound without specific experimental evidence. The unique substitution pattern of an ethyl group on one nitrogen atom and two propyl groups on the other would impart distinct steric and electronic properties that would need to be experimentally evaluated to determine its efficacy in the specified applications.

Due to the absence of dedicated research, it is not possible to provide detailed findings, data tables, or an in-depth analysis of this compound's role in the requested areas of materials science and catalysis. Further empirical research is required to ascertain the potential of this specific compound.

Advanced Topics and Future Research Directions

Elucidation of Structure-Reactivity Relationships (SRR) for N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine and its Analogs

The N1 nitrogen, bearing a single ethyl group, is less sterically hindered compared to the N3 nitrogen, which is substituted with two bulkier propyl groups. This difference in steric hindrance would likely dictate the regioselectivity of its reactions. For instance, in reactions with electrophiles, the less hindered N1 is expected to be the primary site of attack. The inductive effect of the alkyl groups increases the electron density on the nitrogen atoms, enhancing their basicity compared to unsubstituted 1,3-propanediamine. However, the degree of this enhancement will differ between the two nitrogen centers.

Future research should focus on quantifying these differences through experimental and computational methods. This would involve determining the pKa values for each nitrogen atom to understand their relative basicity. Kinetic studies of reactions with various electrophiles would provide valuable data on their relative nucleophilicity. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to map the electron density distribution and predict reaction pathways, offering a theoretical framework to complement experimental findings.

A systematic study of analogs with varying N-alkyl substituents would further illuminate these structure-reactivity relationships. By comparing the reactivity of this compound with symmetrically substituted diamines (e.g., N,N'-diethyl-1,3-propanediamine and N,N,N',N'-tetrapropyl-1,3-propanediamine) and other unsymmetrically substituted derivatives, a comprehensive understanding of how the size and number of alkyl groups govern the chemical behavior of 1,3-propanediamines can be achieved.

| Property | This compound | Symmetrically Substituted Analogs |

| Steric Hindrance | Asymmetric; N1 is less hindered than N3. | Symmetric; both nitrogens have equal steric hindrance. |

| Basicity | Two distinct pKa values are expected. | A single pKa value is expected. |

| Nucleophilicity | N1 is predicted to be the more reactive nucleophilic center. | Reactivity is distributed equally between the two nitrogen atoms. |

| Reactivity | Potentially offers regioselective reactions. | Typically yields mixtures of products in partial substitution reactions. |

Integration of Green Chemistry Principles in Synthesis and Application

The synthesis and application of this compound can be significantly improved by incorporating the principles of green chemistry. Traditional methods for the N-alkylation of amines often involve the use of hazardous alkyl halides and stoichiometric amounts of base, leading to the generation of significant waste.

Future research should focus on developing more sustainable synthetic routes. Catalytic N-alkylation using alcohols as alkylating agents, in what is known as the "borrowing hydrogen" methodology, presents a promising green alternative. nih.gov This approach, often catalyzed by transition metals like palladium or iridium, generates water as the only byproduct. nih.govillinois.edu The development of heterogeneous catalysts for these transformations would further enhance their sustainability by allowing for easy catalyst recovery and reuse.

Another green approach to consider is the use of dialkyl carbonates as "green" alkylating agents, which are less toxic than traditional reagents and produce benign byproducts. rsc.org The selective synthesis of the unsymmetrical this compound using these methods would be a key challenge, requiring careful optimization of catalysts and reaction conditions to control the degree and position of alkylation on the 1,3-propanediamine backbone.

In terms of applications, exploring the use of this compound as a recyclable catalyst or ligand in various chemical transformations could be a fruitful area of research. Its basic nature and coordinating ability could be harnessed in catalysis, with the potential for recovery and reuse, thereby minimizing waste.

Potential in Supramolecular Chemistry and Host-Guest Systems

The flexible propane-1,3-diamine backbone and the presence of N-alkyl groups make this compound an interesting candidate for applications in supramolecular chemistry and the design of host-guest systems. The ability of the two nitrogen atoms to act as hydrogen bond acceptors, combined with the hydrophobic nature of the alkyl chains, allows for a range of non-covalent interactions that can drive the formation of well-defined supramolecular assemblies.

The length and nature of the N-alkyl chains can significantly influence the self-assembly behavior of diamine derivatives. researchgate.netlibretexts.org In the case of this compound, the asymmetry in its substitution could lead to the formation of unique and complex supramolecular structures. The interplay between hydrogen bonding involving the amine groups and van der Waals interactions of the alkyl chains could result in the formation of micelles, vesicles, or other organized aggregates in solution.

As a guest molecule, this compound could be encapsulated within various host molecules, such as cyclodextrins, calixarenes, or cucurbiturils. The binding affinity and selectivity would be governed by the size and shape complementarity between the host and guest, as well as the specific intermolecular interactions. The differential substitution on the nitrogen atoms could allow for specific orientations within the host cavity, potentially leading to the development of molecular switches or responsive materials.

| Supramolecular Application | Potential Role of this compound |

| Self-Assembly | The asymmetric nature could lead to the formation of novel supramolecular architectures. |

| Host-Guest Chemistry | Can act as a guest molecule with specific binding orientations within host cavities. |

| Molecular Recognition | The distinct steric and electronic features of the two amine groups could be exploited for selective recognition of other molecules. |

Exploration of this compound in Sensing and Molecular Recognition Technologies

The distinct chemical environments of the two nitrogen atoms in this compound make it a promising platform for the development of chemical sensors and molecular recognition systems. The amine groups can act as binding sites for various analytes, including metal ions and small organic molecules.

By incorporating this diamine moiety into a larger molecular framework containing a fluorophore or chromophore, fluorescent or colorimetric sensors can be designed. science.govnih.gov The binding of an analyte to one of the nitrogen atoms would perturb the electronic properties of the sensor molecule, leading to a change in its optical signal. The difference in the coordination environment and steric accessibility of the N1 and N3 positions could be exploited to achieve selectivity for different analytes.

For instance, a sensor incorporating this compound could potentially differentiate between metal ions based on their size and preferred coordination geometry. The less hindered N1 site might preferentially bind smaller metal ions, while the more hindered N3 site could accommodate larger ones, or the molecule could act as a bidentate ligand for certain metals.

Furthermore, the principles of molecular recognition can be applied to design systems where this compound selectively binds to specific target molecules through a combination of hydrogen bonding, electrostatic, and hydrophobic interactions. mdpi.com This could have applications in areas such as separation science, catalysis, and the development of responsive materials. The asymmetric nature of the molecule provides a unique handle for creating highly specific and selective recognition sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N1-Ethyl-N3,N3-dipropyl-1,3-propanediamine, and what analytical techniques validate its purity?

- Methodological Answer : The synthesis of branched aliphatic diamines often involves alkylation or cyanoethylation followed by nitrile reduction. For example, analogous compounds like N-tallow-1,3-propanediamine are synthesized via tallowamine and acrylonitrile reactions (cyanoethylation) followed by nitrile reduction . For purity validation, techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) are critical. In studies of similar diamines, infrared (IR) spectroscopy and mass spectrometry (MS) confirmed structural integrity, as seen in the synthesis of oligomeric amines .

Q. How does the molecular structure of this compound influence its physicochemical properties (e.g., solubility, reactivity)?

- Methodological Answer : The tertiary amine groups and branched alkyl chains enhance hydrophobicity, reducing aqueous solubility but improving compatibility with organic solvents. For instance, N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA) exhibits lower polarity due to methyl substituents, influencing its use in ion-exchange chromatography and CO2 capture . Computational tools like density functional theory (DFT) can predict solubility parameters, while experimental validation via Hansen solubility parameters or cloud-point titration provides empirical data .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in sorption efficiency data when this compound is used in silica-based anion exchangers?

- Methodological Answer : Contradictions in sorption performance (e.g., Cr(VI) uptake) may arise from variations in cross-linker density or silica pore morphology. A systematic approach includes:

- Controlled synthesis : Adjusting cross-linking ratios (e.g., 1:1 to 1:3 amine-to-silica ratios) to optimize pore accessibility .

- Morphological analysis : Use scanning electron microscopy (SEM) and BET surface area analysis to correlate pore structure with sorption capacity .

- Competitive ion studies : Evaluate selectivity in mixed-ion solutions to identify interference effects .

Q. How does this compound compare to other diamines (e.g., N,N,N',N'-tetramethyl-1,3-propanediamine) in CO2 capture efficiency, and what mechanisms drive its performance?

- Methodological Answer : Switchable diamines react with CO2 to form carbamates, enabling reversible capture. Key factors include:

- Basicity and steric effects : Bulkier alkyl groups (e.g., dipropyl vs. methyl) may reduce carbamate stability but improve CO2 diffusion rates .

- Kinetic studies : Use stopped-flow spectroscopy or in situ FTIR to measure CO2 absorption rates .

- Thermodynamic modeling : Compare equilibrium constants (e.g., pKa values) with analogs like N-methyl-1,3-propanediamine (MAPA) to predict phase-change behavior .

Q. What chromatographic applications exploit the ion-exchange properties of this compound, and how is selectivity optimized?

- Methodological Answer : In cation-exchange chromatography, selectivity depends on displacer charge and hydrophobicity. For example:

- Displacer screening : Use robotic high-throughput platforms to test elution profiles for protein pairs (e.g., ribonuclease A vs. α-chymotrypsinogen A) .

- pH and ionic strength gradients : Adjust buffer conditions to modulate electrostatic interactions, as demonstrated with N,N′-diethyl-1,3-propanediamine .

- Molecular dynamics simulations : Model displacer-protein binding to rationalize selectivity trends .

Data Analysis and Experimental Design

Q. How can researchers design experiments to assess the acute toxicity and environmental impact of this compound?

- Methodological Answer :

- Acute toxicity assays : Follow OECD guidelines for oral/dermal LD50 tests in rodent models, referencing GHS Category 3 classifications for similar diamines .

- Ecotoxicity studies : Use Daphnia magna or algae growth inhibition tests to evaluate aquatic toxicity (GHS Category 1) .

- Degradation analysis : Perform biodegradation assays (e.g., OECD 301B) to assess persistence in environmental matrices .

Q. What spectroscopic and chromatographic techniques are most effective for quantifying trace impurities in this compound?

- Methodological Answer :

- High-performance liquid chromatography (HPLC) : Pair with UV-Vis detection for amine-specific quantification, as validated for N-ethyl-1,3-propanediamine dihydrochloride .

- Gas chromatography-mass spectrometry (GC-MS) : Detect volatile byproducts (e.g., unreacted acrylonitrile) with limits of detection (LOD) <1 ppm .

- Nuclear magnetic resonance (NMR) : Use ¹H/¹³C NMR to identify structural impurities (e.g., incomplete alkylation products) .

Advanced Methodological Challenges

Q. What strategies mitigate solvent degradation when using this compound in electrochemical applications (e.g., bipolar membranes)?

- Methodological Answer :

- Stability testing : Monitor potential drop (e.g., <1.5 V at 100 A/ft²) under accelerated aging conditions .

- Additive optimization : Incorporate co-amines (e.g., n-propylamine) to reduce oxidative degradation, as shown for TMPDA-based membranes .

- In situ spectroscopy : Use Raman spectroscopy to detect carbamate or urea byproducts during operation .

Q. How can computational modeling predict the host-guest interactions of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Docking simulations : Employ software like AutoDock Vina to model amine-MOF binding affinities .

- Charge transfer analysis : Use time-dependent DFT (TD-DFT) to simulate electronic interactions, referencing studies on TMPDA in MOFs .

- Experimental validation : Compare predicted vs. observed BET surface area changes post-amine functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.